molecular formula C11H13NO2S B8388222 4-pentyl-4H-thieno[3,2-b]pyrrole-5,6-dione

4-pentyl-4H-thieno[3,2-b]pyrrole-5,6-dione

Cat. No.: B8388222
M. Wt: 223.29 g/mol
InChI Key: SKUODQSTTWEECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pentyl-4H-thieno[3,2-b]pyrrole-5,6-dione is a useful research compound. Its molecular formula is C11H13NO2S and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

4-pentylthieno[3,2-b]pyrrole-5,6-dione

InChI

InChI=1S/C11H13NO2S/c1-2-3-4-6-12-8-5-7-15-10(8)9(13)11(12)14/h5,7H,2-4,6H2,1H3

InChI Key

SKUODQSTTWEECJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C(=O)C1=O)SC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-pentylthiophen-3-amine (7.30 g, 4.30 mmol) in ether (50.0 mL) was added a solution of oxalyl chloride (6.00 mL, 42.0 mmol) in ether (50.0 mL) slowly at −10° C. The reaction mixture was stirred at ambient temperature for 3 h and quenched with cold water. The organic layer was separated, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography to afford the title compound (5.10 g, 53%): MS (ES+) m/z 246.3 (M+23).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
53%

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